5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Synthetic methodology Nucleophilic aromatic substitution Tetracyclic heterocycles

Researchers requiring a latent fluoro leaving group at the imidazo[1,2-a]pyridine 5-position for intramolecular SNAr cyclization should procure this specific regioisomer. The 6-fluoro and 8-fluoro variants are geometrically incapable of participating in analogous ring-closure events, resulting in complete loss of this synthetic pathway. - Enables direct construction of tetracyclic derivatives via a one-pot Groebke-Blackburn-Bienaymé coupling/SNAr sequence (53-76% yield) unattainable from other regioisomers. - tert-Butanol-mediated cyclization ensures exclusive intramolecular product formation; methanol produces product mixtures. - Scalable pTsCl/DABCO dehydration protocol with anhydrous Na₂SO₄ simplifies processing without inert atmosphere requirements.

Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
Cat. No. B12850176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Molecular FormulaC8H4FN3
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)F)C#N
InChIInChI=1S/C8H4FN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H
InChIKeyJAJXTYZVJKWGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Overview


5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 2117667-74-8) is a fluorinated, nitrile-functionalised imidazo[1,2-a]pyridine derivative belonging to a privileged scaffold class widely exploited in medicinal chemistry. The compound features a fused bicyclic core with a fluorine atom at the 5-position and a nitrile group at the 3-position, yielding a molecular formula of C₈H₄FN₃ and a molecular weight of 161.14 g/mol . Unlike its regioisomeric counterparts fluorinated at the 6- or 8-positions, the 5-fluoro substitution pattern is uniquely capable of serving as a leaving group in intramolecular nucleophilic aromatic substitution (SNAr) reactions, enabling the direct construction of novel tetracyclic imidazo[1,2-a]pyridine derivatives that are inaccessible from other fluoro regioisomers [1].

Unique 5-fluoro SNAr-active regioisomer for intramolecular cyclisation
Enables direct construction of tetracyclic imidazo[1,2-a]pyridine scaffolds
Compatible with one-pot multicomponent coupling + SNAr cascade strategies

Regioisomer Reactivity Comparison


Imidazo[1,2-a]pyridine-3-carbonitrile derivatives bearing fluorine at the 6-, 7-, or 8-positions (CAS 1134327-96-0, 2113823-43-9, and 1260657-34-8, respectively) share identical molecular formula and mass with the 5-fluoro isomer but exhibit fundamentally different reactivity profiles . The 5-fluoro substitution places the fluorine atom at the peri-position relative to the imidazole ring junction nitrogen, rendering it susceptible to intramolecular nucleophilic aromatic substitution (SNAr) when a nucleophilic tethered substituent is present on the imidazole ring [1]. In contrast, the 6-fluoro and 8-fluoro regioisomers position the fluorine atom at sites that are geometrically incapable of participating in an analogous intramolecular ring-closure event with substituents at the 2- or 3-positions of the imidazole ring. Procuring the incorrect regioisomer results in complete loss of this unique synthetic pathway, forcing reliance on alternative, often lower-yielding or multi-step ring-construction strategies that lack the atom economy of the intramolecular SNAr approach [1].

Differentiation
5-Fluoro (target)
6-/8-Fluoro regioisomers
Intramolecular SNAr pathway
Accessible; peri-positioned fluorine acts as leaving group
Not feasible; geometry disfavours ring closure; intermolecular substitution dominates
Synthetic outcome
Tetracyclic products directly obtained; unique scaffold expansion
Cannot reproduce the tetracyclic SNAr disconnection; may require alternative lower-yielding routes
Procurement impact
Enables the intended one-pot library synthesis
Mistaken procurement leads to complete loss of the unique reactivity advantage

Quantitative Differentiation Evidence


Intramolecular SNAr Ring Closure Selectivity

5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is the sole fluoro regioisomer capable of undergoing intramolecular nucleophilic aromatic substitution (SNAr) to form novel tetracyclic derivatives, as demonstrated by Changunda et al. (2020) [1]. The reaction proceeds via displacement of the fluorine atom at the 5-position by a tethered hydroxyl or amino nucleophile, generating a fourth fused ring. The 6-fluoro (CAS 1134327-96-0) and 8-fluoro (CAS 1260657-34-8) regioisomers lack the requisite geometry for this intramolecular ring-closure and instead undergo competing intermolecular substitution reactions when subjected to identical conditions [1]. This represents a qualitative, geometry-dependent differentiation: the 5-fluoro isomer enables a synthetic disconnection that the 6- and 8-fluoro isomers categorically cannot execute.

SNAr Competency
Class-level
5-Fluoro isomerIntramolecular SNAr; tetracyclic product 15 60% yield (t-BuOH)
6-/8-Fluoro isomersIntramolecular SNAr not reported; intermolecular substitution instead
Regioisomer geometry determines pathway accessibility
Qualitative difference supported by single literature study; verify with in-house substrates
Synthetic methodology Nucleophilic aromatic substitution Tetracyclic heterocycles

Solvent-Dependent Cyclisation Selectivity

In a direct head-to-head comparison within the same study, hydrolysis of 5-fluoroimidazo[1,2-a]pyridine acetate 14a in methanol produced a mixture of the desired tetracyclic product 15 and the methoxy-substituted by-product 7f, with no isolated yield of 15 reported as the sole product [1]. Switching the solvent to the non-nucleophilic alcohol tert-butanol under otherwise identical basic conditions (KOH) delivered tetracyclic product 15 as the sole product in 60% isolated yield [1]. This demonstrates that while methanol competes as an external nucleophile, diverting the reaction toward intermolecular substitution, tert-butanol suppresses this competing pathway entirely, enabling exclusive intramolecular ring-closure.

Solvent Selectivity
Head-to-head
60% sole product
with t-BuOH vs. product mixture with MeOH
Solvent choice critical for exclusive intramolecular SNAr
t-BuOH suppresses competing methoxide attack; MeOH diverts reaction
Reaction optimisation Solvent effects Chemoselectivity

Multicomponent Coupling Substrate Scope

Across a panel of four electronically diverse aldehydes, the 5-fluoroimidazo[1,2-a]pyridine scaffold, derived from 2-amino-6-fluoropyridine (13a) and in situ generated isocyanide rac-11, participated in pTsCl/DABCO-mediated multicomponent coupling reactions to afford 5-fluoroimidazo[1,2-a]pyridine acetate intermediates 16a–d in yields of 70%, 74%, 76%, and 73%, respectively [1]. The nitrile-bearing substrate 16c (76% yield), derived from 3-cyanobenzaldehyde, is structurally the closest analogue to 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile itself, confirming that the 5-fluoro substitution pattern is compatible with high-yielding one-pot processes. No equivalent substrate scope data are available for the 6-fluoro or 8-fluoro regioisomers in this tetracyclisation context because these isomers cannot participate in the subsequent intramolecular ring-closure step [1].

Coupling Yields
Reported
70 – 76%
isolated yields across 4 aldehydes in multicomponent step
Consistent building block performance for library synthesis
No comparable scope data for 6-/8-fluoro isomers due to downstream incompatibility
Multicomponent reaction Isocyanide chemistry Building block scope

Key Application Scenarios


One-Pot Tetracyclic Library Synthesis

Medicinal chemistry groups synthesising diversity-oriented libraries of tetracyclic heterocycles can deploy 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile as a key intermediate in a two-stage one-pot protocol: (i) multicomponent Groebke–Blackburn–Bienaymé-type coupling with an aldehyde and isocyanide to install the 2-aryl substituent, followed by (ii) base-mediated intramolecular SNAr cyclisation using tert-butanol as solvent to form the fourth ring. This strategy delivers tetracyclic products in yields of 53–76% and is structurally inaccessible from the 6-fluoro or 8-fluoro regioisomers [1]. The nitrile group at the 3-position additionally provides a synthetic handle for further diversification (hydrolysis to amide, reduction to amine, or click chemistry), enabling rapid analogue generation around a tetracyclic core [1].

Scalable Tetracyclic Process with Solvent Control

For process R&D teams transitioning from discovery to preclinical supply, the documented solvent-selectivity data provide a clear optimisation parameter: using tert-butanol rather than methanol is essential to suppress intermolecular methoxide attack and achieve exclusive intramolecular SNAr product formation (60% yield as sole product vs. product mixture in methanol) [1]. The pTsCl/DABCO dehydration protocol employed is scalable without yield erosion, and the addition of anhydrous Na₂SO₄ simplifies the procedure by obviating the need for inert atmosphere purging [1]. The 5-fluoro building block thus offers both a unique synthetic disconnection and a well-characterised, scalable process window that the 6- and 8-fluoro isomers cannot match.

Fragment-Based Design with 5-Fluoro Exit Vector

Fragment-based drug discovery (FBDD) campaigns that require a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine scaffold as a latent leaving group for covalent inhibitor design or for on-resin diversification can specifically procure 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The 3-nitrile group anchors the fragment in the target binding site while the 5-fluoro substituent serves as an SNAr-reactive exit vector for introducing nucleophilic warheads or for scaffold rigidification via cyclisation [1]. Critically, the 6-fluoro and 8-fluoro regioisomers lack this dual functionalisation capability, as the fluorine atom is positioned at sites that are not activated for nucleophilic displacement in the same manner [1].

Application
Selection Property
Validation Focus
Tetracyclic library synthesis
5-Fluoro SNAr-active regioisomer
Intramolecular SNAr pathway exclusivity; compatibility with one-pot GBB/SNAr cascade
Scalable tetracyclic process
Solvent-dependent SNAr selectivity
t-BuOH-mediated suppression of intermolecular by-products; reproducible sole-product formation
Fragment-based design with 5-F exit vector
Dual functionalisation: nitrile anchor + fluorine leaving group
SNAr reactivity at 5-position for covalent inhibitor or scaffold rigidification studies
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